

GC-MS analysis of dipropenyl sulfide in essential oils

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Compound of Interest

Compound Name: *Dipropenyl sulfide*

Cat. No.: *B12197789*

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An advanced methodology for the Gas Chromatography-Mass Spectrometry (GC-MS) analysis of **dipropenyl sulfide** and its isomers in essential oils is presented. This application note provides a comprehensive protocol for researchers, scientists, and drug development professionals engaged in the qualitative and quantitative analysis of these significant organosulfur compounds.

Introduction

Dipropenyl sulfide, encompassing its various isomers such as di(1-propenyl) sulfide, di(2-propenyl) sulfide (diallyl sulfide), and mixed isomers, is a key volatile sulfur compound (VSC) found in several essential oils. These compounds are particularly characteristic of the *Allium* genus (e.g., garlic and onion) and the *Ferula* genus (e.g., Asafoetida). The presence and concentration of **dipropenyl sulfide** isomers are critical to the aromatic profile and potential therapeutic properties of these essential oils. Accurate and reliable analytical methods are therefore essential for quality control, authentication, and research into the biological activities of these oils.

GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds in complex matrices like essential oils. Its high chromatographic resolution and sensitive, specific detection make it ideal for separating and identifying isomeric sulfur compounds, which often have similar chemical properties.

Quantitative Data Presentation

The following table summarizes the quantitative data for **dipropenyl sulfide** isomers and related organosulfur compounds found in various essential oils, as determined by GC-MS analysis. Concentrations are typically reported as a relative percentage of the total oil composition.

Essential Oil	Compound Name	Isomer(s)	Concentration (% of Total Oil)	Reference(s)
Garlic (<i>Allium sativum</i>)	Diallyl disulfide (Di(2-propenyl) disulfide)	20.8 - 46.8%	[1]	
Garlic (<i>Allium sativum</i>)	Di-2-propenyl trisulfide	16.8 - 58.97%	[2] [3]	
Garlic (<i>Allium sativum</i>)	Diallyl sulfide (Di(2-propenyl) sulfide)	1.9 - 9.5%	[1]	
Wild Garlic (<i>Allium vineale</i>)	Allyl (E)-1-propenyl disulfide	(E)	7.9 - 12.5%	[1]
Onion (<i>Allium cepa</i>)	Dipropyl disulfide	up to 67%		
Onion (<i>Allium cepa</i>)	(E)-1-(Prop-1-en-1-yl)-2-propyl disulfane	(E)	6.28%	
Leek (<i>Allium porrum</i>)	Dipropyl disulfide	Major Component	[4]	
Asafoetida (<i>Ferula assa-foetida</i>)	(Z)-1-Propenyl sec-butyl disulfide	(Z)	5.89%	
Asafoetida (<i>Ferula assa-foetida</i>)	(E)-1-Propenyl sec-butyl disulfide	(E)	13.66 - 49.35%	
<i>Allium roseum</i>	Di-1-propenyl disulfide	5.81%	[2]	
<i>Allium roseum</i>	Di-2-propenyl disulfide	4.98%	[2]	

Experimental Protocols

This section details the recommended methodologies for the GC-MS analysis of **dipropenyl sulfide** in essential oils.

Sample Preparation

- **Dilution:** Accurately weigh approximately 10-20 mg of the essential oil into a 2 mL autosampler vial.
- **Dilute the essential oil with a suitable solvent** (e.g., methanol, dichloromethane, or hexane) to a final concentration of 1% (v/v). The choice of solvent should be based on the solubility of the essential oil and its compatibility with the GC column.
- **Internal Standard** (for absolute quantification): For precise quantification, add an internal standard (e.g., a known concentration of a compound not present in the sample, such as undecane or a commercially available stable isotope-labeled sulfide) to the diluted sample.
- **Vortexing:** Gently vortex the sample for 30 seconds to ensure homogeneity.

GC-MS Instrumentation and Parameters

- **Gas Chromatograph:** An Agilent 7890B GC system or equivalent.
- **Mass Spectrometer:** An Agilent 5977A MSD or equivalent single quadrupole or time-of-flight (TOF) mass spectrometer.
- **Autosampler:** For automated, reproducible injections.

GC Conditions:

- **Injection Volume:** 1 μ L.
- **Injection Mode:** Split (split ratio of 50:1 to 100:1, depending on sample concentration).
- **Injector Temperature:** 250 °C.
- **Carrier Gas:** Helium at a constant flow rate of 1.0 mL/min.

- Column: A non-polar HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or a similar 5% phenyl-methylpolysiloxane column is recommended for general screening. For better separation of isomers, a mid-polar or polar column (e.g., DB-624 or DB-Wax) can be used.
- Oven Temperature Program:
 - Initial temperature: 60 °C, hold for 2 minutes.
 - Ramp: 4 °C/min to 240 °C.
 - Final hold: Hold at 240 °C for 5 minutes.

MS Conditions:

- Ionization Mode: Electron Ionization (EI).
- Electron Energy: 70 eV.
- Ion Source Temperature: 230 °C.
- Quadrupole Temperature: 150 °C.
- Mass Scan Range: 35 - 400 amu.
- Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent peak).

Data Analysis and Compound Identification

- Peak Integration: Integrate the peaks in the total ion chromatogram (TIC).
- Mass Spectral Library Matching: Identify the compounds by comparing their experimental mass spectra with reference spectra in commercial libraries such as NIST (National Institute of Standards and Technology) and Wiley.
- Retention Index (RI) Confirmation: Calculate the retention index for each identified compound using a homologous series of n-alkanes (C8-C20) injected under the same chromatographic conditions. Compare the calculated RI values with those reported in the

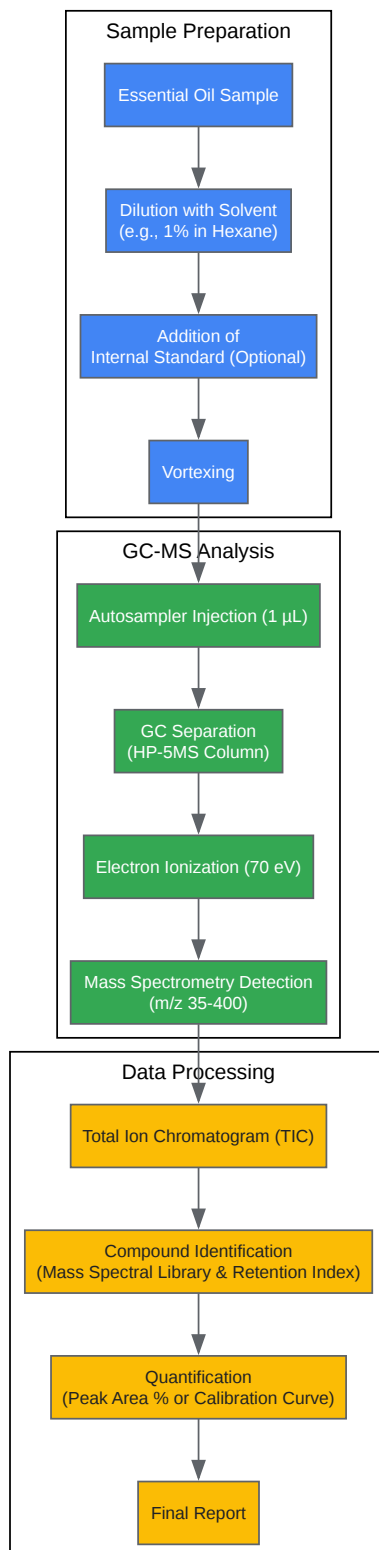
literature for the specific GC column used. This step is crucial for differentiating between isomers that may have similar mass spectra.

- Quantification:
 - Relative Quantification: Express the concentration of each compound as a percentage of the total peak area in the chromatogram.
 - Absolute Quantification: If an internal standard is used, create a calibration curve with certified reference standards of the target **dipropenyl sulfide** isomers to determine the absolute concentration.

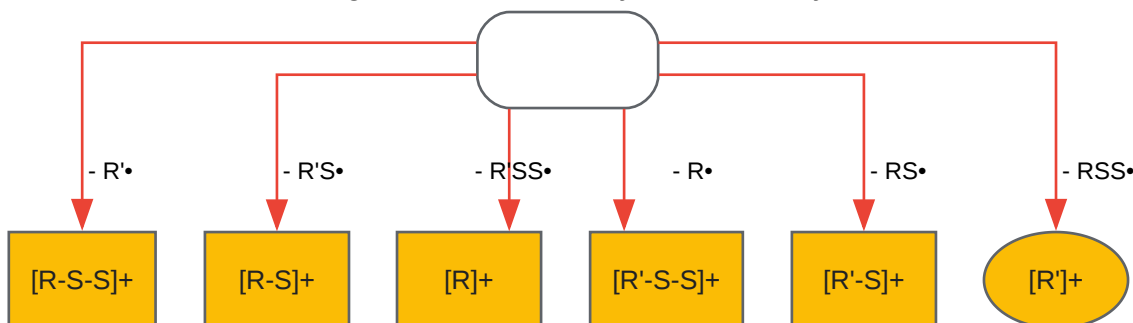
Visualizations

Experimental Workflow

GC-MS Analysis Workflow for Dipropenyl Sulfide in Essential Oils



General Fragmentation Pathway of a Dialkenyl Disulfide



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